molecular formula C16H13ClO3 B5705368 4-acetylbenzyl 3-chlorobenzoate

4-acetylbenzyl 3-chlorobenzoate

Cat. No. B5705368
M. Wt: 288.72 g/mol
InChI Key: TXTIQDKTTQVIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylbenzyl 3-chlorobenzoate, also known as ABCB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzoyl derivatives and has been shown to possess a number of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-acetylbenzyl 3-chlorobenzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to inhibit the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-acetylbenzyl 3-chlorobenzoate has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to reduce oxidative stress and lipid peroxidation, which may contribute to its antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-acetylbenzyl 3-chlorobenzoate is its versatility in the laboratory. It can be easily synthesized using a number of different methods, and its properties can be easily modified through the introduction of different functional groups. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also some limitations to the use of 4-acetylbenzyl 3-chlorobenzoate in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of potential future directions for research on 4-acetylbenzyl 3-chlorobenzoate. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, more research is needed to fully understand its anti-inflammatory and analgesic effects, and to explore its potential as a treatment for conditions such as arthritis and chronic pain. Furthermore, the development of new synthetic methods for 4-acetylbenzyl 3-chlorobenzoate may lead to the discovery of new derivatives with even more interesting properties.

Synthesis Methods

The synthesis of 4-acetylbenzyl 3-chlorobenzoate can be achieved through a number of different methods, including the reaction of 4-acetylbenzyl chloride with 3-chlorobenzoic acid in the presence of a suitable base. Other methods include the use of acetic anhydride and benzoyl chloride as reactants, or the reaction of 4-acetylbenzyl alcohol with 3-chlorobenzoyl chloride.

Scientific Research Applications

4-acetylbenzyl 3-chlorobenzoate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to have potential as an anticancer agent, as it is able to induce apoptosis in cancer cells.

properties

IUPAC Name

(4-acetylphenyl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-11(18)13-7-5-12(6-8-13)10-20-16(19)14-3-2-4-15(17)9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTIQDKTTQVIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetylphenyl)methyl 3-chlorobenzoate

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